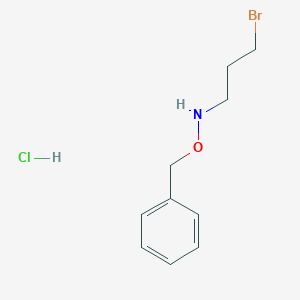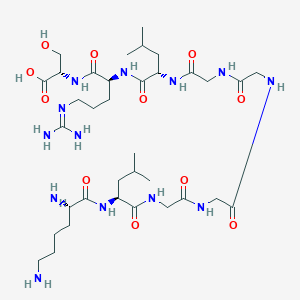
L-Lysyl-L-leucylglycylglycylglycylglycyl-L-leucyl-N~5~-(diaminomethylidene)-L-ornithyl-L-serine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
L-Lysyl-L-leucylglycylglycylglycylglycyl-L-leucyl-N~5~-(diaminomethylidene)-L-ornithyl-L-serine is a synthetic peptide composed of multiple amino acids
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of peptides like L-Lysyl-L-leucylglycylglycylglycylglycyl-L-leucyl-N~5~-(diaminomethylidene)-L-ornithyl-L-serine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Coupling: Each amino acid is activated and coupled to the growing chain.
Deprotection: Temporary protecting groups on the amino acids are removed to allow for the next coupling step.
Cleavage: The completed peptide is cleaved from the resin and purified.
Industrial Production Methods
Industrial production of peptides often involves automated synthesizers that can handle large-scale synthesis. These machines follow similar steps to SPPS but are optimized for efficiency and yield.
化学反応の分析
Types of Reactions
Peptides can undergo various chemical reactions, including:
Oxidation: Peptides can be oxidized, particularly at methionine and cysteine residues.
Reduction: Disulfide bonds in peptides can be reduced to free thiols.
Substitution: Amino acid residues can be substituted to modify the peptide’s properties.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, performic acid.
Reducing Agents: Dithiothreitol (DTT), β-mercaptoethanol.
Substitution Reagents: Various amino acid derivatives and coupling agents like HATU or DIC.
Major Products Formed
The major products formed from these reactions depend on the specific modifications made to the peptide. For example, oxidation can lead to the formation of sulfoxides or disulfides, while reduction can yield free thiols.
科学的研究の応用
Chemistry
Peptides are used as building blocks for more complex molecules and as catalysts in certain reactions.
Biology
Peptides play crucial roles in cell signaling, enzyme activity, and structural functions. They are often used in research to study protein interactions and functions.
Medicine
Peptides are explored for their therapeutic potential, including as antibiotics, antivirals, and anticancer agents. They can also be used in vaccine development and as diagnostic tools.
Industry
Peptides are used in various industrial applications, including as additives in cosmetics and as components in nanomaterials.
作用機序
The mechanism of action of peptides depends on their specific sequence and structure. They can interact with various molecular targets, including:
Receptors: Binding to cell surface receptors to modulate signaling pathways.
Enzymes: Inhibiting or activating enzyme activity.
Membranes: Integrating into cell membranes to alter permeability or signaling.
類似化合物との比較
Similar Compounds
L-Lysyl-L-leucylglycylglycylglycylglycyl-L-leucyl-L-ornithyl-L-serine: A similar peptide without the diaminomethylidene modification.
L-Lysyl-L-leucylglycylglycylglycylglycyl-L-leucyl-N~5~-(diaminomethylidene)-L-ornithyl-L-threonine: A similar peptide with a threonine residue instead of serine.
Uniqueness
The unique sequence and modifications of L-Lysyl-L-leucylglycylglycylglycylglycyl-L-leucyl-N~5~-(diaminomethylidene)-L-ornithyl-L-serine may confer specific properties, such as enhanced stability, binding affinity, or biological activity, compared to other peptides.
特性
CAS番号 |
646062-27-3 |
|---|---|
分子式 |
C35H65N13O11 |
分子量 |
844.0 g/mol |
IUPAC名 |
(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[2-[[2-[[2-[[(2S)-2-[[(2S)-2,6-diaminohexanoyl]amino]-4-methylpentanoyl]amino]acetyl]amino]acetyl]amino]acetyl]amino]acetyl]amino]-4-methylpentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-hydroxypropanoic acid |
InChI |
InChI=1S/C35H65N13O11/c1-19(2)12-23(47-30(54)21(37)8-5-6-10-36)31(55)44-16-28(52)42-14-26(50)41-15-27(51)43-17-29(53)45-24(13-20(3)4)33(57)46-22(9-7-11-40-35(38)39)32(56)48-25(18-49)34(58)59/h19-25,49H,5-18,36-37H2,1-4H3,(H,41,50)(H,42,52)(H,43,51)(H,44,55)(H,45,53)(H,46,57)(H,47,54)(H,48,56)(H,58,59)(H4,38,39,40)/t21-,22-,23-,24-,25-/m0/s1 |
InChIキー |
DSDFKKSUOIZCQU-KEOOTSPTSA-N |
異性体SMILES |
CC(C)C[C@@H](C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CO)C(=O)O)NC(=O)CNC(=O)CNC(=O)CNC(=O)CNC(=O)[C@H](CC(C)C)NC(=O)[C@H](CCCCN)N |
正規SMILES |
CC(C)CC(C(=O)NC(CCCN=C(N)N)C(=O)NC(CO)C(=O)O)NC(=O)CNC(=O)CNC(=O)CNC(=O)CNC(=O)C(CC(C)C)NC(=O)C(CCCCN)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-[2-(Pyridin-3-yl)ethenesulfonyl]piperidin-4-ol](/img/structure/B12589036.png)
![4-Phenyl-3-[tris(2-methyl-2-phenylpropyl)stannyl]but-3-en-2-one](/img/structure/B12589040.png)

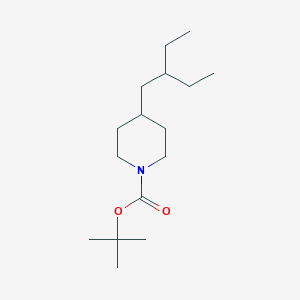
![3-[3,4-Bis(hexyloxy)phenyl]-2-(ethoxymethyl)prop-2-enenitrile](/img/structure/B12589049.png)
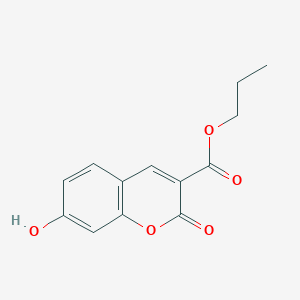
![Methyl 4-[(2-hexyl-4-methylphenyl)sulfanyl]benzoate](/img/structure/B12589066.png)
![5-[(2-Aminophenyl)sulfanyl]-1,3,4-thiadiazole-2(3H)-thione](/img/structure/B12589069.png)
![3-Amino-3-[(4-methoxyphenyl)methyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B12589076.png)

![N-[2-(Trifluoroacetyl)phenyl]benzamide](/img/structure/B12589085.png)
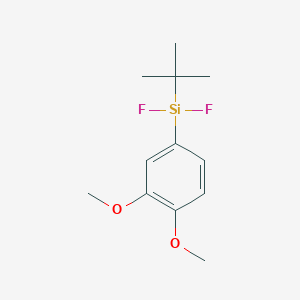
![2-{[(6-Bromohexyl)oxy]methyl}-2-methylpropane-1,3-diol](/img/structure/B12589110.png)
